![molecular formula C17H14N4O5S B2893506 5-chloro-3-[(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1-methyl-1H-indole CAS No. 1251680-36-0](/img/structure/B2893506.png)
5-chloro-3-[(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1-methyl-1H-indole
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Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the indole ring, a piperazine ring, and a piperidine ring . The presence of these groups suggests that this compound could have interesting biological activity, but without specific studies on this exact compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antitumor Activity
The synthesis of compounds involving two indole systems separated by a heterocycle, such as pyridine or piperazine, has shown significant antitumor activity. Notably, derivatives incorporating the indole moiety have been evaluated against human cell lines, demonstrating substantial antitumor efficacy. The success of these compounds, including those similar to the specified chemical structure, underscores the potential of indole derivatives in cancer research. This approach has identified compounds with enhanced activity compared to existing 3-indolylmethylene-2-indolinones, suggesting a promising direction for developing novel antitumor agents (Andreani et al., 2008).
Cognitive Disorders Treatment
Optimization of 3-(piperazinylmethyl) indole derivatives has led to the identification of compounds with high affinity and selectivity for the serotonin 6 (5-HT6) receptor, indicating potential for treating cognitive disorders. The compound "1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate" exemplifies this class, showing promise for Alzheimer's disease treatment due to its robust preclinical efficacy and synergistic effects in combination therapies (Nirogi et al., 2017).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives, including modifications of the indole structure, has uncovered compounds with significant antimicrobial properties. These findings highlight the versatile applications of indole derivatives beyond their well-known psychoactive properties, demonstrating their potential in addressing microbial resistance (Bektaş et al., 2007).
Antioxidant Activity and Parkinson’s Disease
A compound designed as a dopamine D2 receptor agonist with antioxidant activity, aimed at treating Parkinson’s disease, has shown no affinity for the dopamine D2 receptor but exhibited potent antioxidant properties. This highlights the potential of indole derivatives in neuroprotective strategies, offering a new avenue for treating oxidative stress-related conditions (Kaczor et al., 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c22-14(18-9-1-4-12-13(5-9)26-8-25-12)6-20-11-7-27-19-15(11)16(23)21(17(20)24)10-2-3-10/h1,4-5,7,10H,2-3,6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDNFIGBWGOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-[(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1-methyl-1H-indole |
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